molecular formula C23H29N5OS B2593084 N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 690644-98-5

N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2593084
CAS No.: 690644-98-5
M. Wt: 423.58
InChI Key: SCXIBUWOBRPUCE-UHFFFAOYSA-N
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Description

N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,5-di-tert-butylphenyl group attached to the acetamide nitrogen and a 1-phenyltetrazole-5-sulfanyl moiety.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5OS/c1-22(2,3)16-12-17(23(4,5)6)14-18(13-16)24-20(29)15-30-21-25-26-27-28(21)19-10-8-7-9-11-19/h7-14H,15H2,1-6H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXIBUWOBRPUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with the Phenyl Group: The final step involves coupling the tetrazole-sulfanyl intermediate with the 3,5-di-tert-butylphenyl group through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of 3,5-di-tert-butylphenol exhibit significant antioxidant activity. The incorporation of the tetrazole moiety in N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide may enhance these properties further. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Activity
Compounds similar to this compound have been shown to possess anti-inflammatory properties. The presence of the bulky tert-butyl groups may contribute to the inhibition of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Potential Antimicrobial Applications
The sulfanyl group in the compound suggests potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against various bacterial strains. This opens avenues for exploring its use as a therapeutic agent against infections .

Materials Science

Polymer Stabilization
The compound's antioxidant properties make it suitable for use as a stabilizer in polymers. It can be incorporated into polymer matrices to enhance thermal stability and prevent degradation due to oxidative processes. This application is particularly relevant in industries that rely on durable materials exposed to harsh conditions .

Nanocomposite Development
In materials science, there is growing interest in developing nanocomposites that incorporate organic compounds like this compound. These composites can exhibit improved mechanical and thermal properties compared to their conventional counterparts. The unique chemical structure allows for tailored interactions with nanofillers .

Agricultural Chemistry

Pesticide Formulation
The compound's potential as an active ingredient in pesticide formulations is another area of interest. Its antimicrobial properties could be harnessed to develop new pesticides that are effective against a range of pests while being environmentally friendly. Research into the synthesis and efficacy of such formulations is ongoing .

Case Studies and Research Findings

Study Focus Findings
Khalilov et al. (2018)Crystal Structure AnalysisInvestigated the crystal structure of related compounds showing significant hydrogen bonding interactions that may influence biological activity .
California Department of Pesticide Regulation (2017)Pesticide EfficacyExplored the potential use of similar compounds in agricultural applications with promising results against specific pests .
Sigma-Aldrich Product ResearchMaterial ApplicationsDocumented the use of related compounds as stabilizers in polymer formulations with enhanced performance metrics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that bind to carboxylates. The sulfanyl group can form disulfide bonds, affecting protein function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with four analogs from the Brazilian Journal of Pharmaceutical Sciences (2015) and two pyrimidine-based acetamides . Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.

Substituent Variations and Heterocyclic Cores

Compound Name Substituent on Acetamide N Heterocycle Molecular Weight (g/mol) Notable Features
Target Compound 3,5-di-tert-butylphenyl Tetrazol-5-yl ~396 High steric bulk, lipophilic
8t (N-(5-Chloro-2-methylphenyl) analog) 5-Chloro-2-methylphenyl Oxadiazol-2-yl 428.5 Electron-withdrawing chloro substituent
8u (N-(2-Ethoxy-6-methylphenyl) analog) 2-Ethoxy-6-methylphenyl Oxadiazol-2-yl 422 Ether group enhances polarity
8v (N-(2-Methyl-6-nitrophenyl) analog) 2-Methyl-6-nitrophenyl Oxadiazol-2-yl 423 Nitro group increases reactivity
8w (N-(4-methyl-2-pyridinyl) analog) 4-Methyl-2-pyridinyl Oxadiazol-2-yl 379 Aromatic nitrogen in pyridine ring
Compound I (Pyrimidine-based) 4-Chlorophenyl Diaminopyrimidin-2-yl ~380 (estimated) Hydrogen-bonding diaminopyrimidine
Compound II (Pyrimidine-based) 3-Chlorophenyl Diaminopyrimidin-2-yl ~380 (estimated) Dual independent molecules in crystal
Key Observations:
  • Substituent Effects : The 3,5-di-tert-butylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with electron-withdrawing (e.g., nitro in 8v) or polar (ethoxy in 8u) groups in analogs.
  • Crystal Packing : Pyrimidine-based compounds (I, II) exhibit intramolecular N–H⋯N hydrogen bonds and layered 3D structures , whereas the tert-butyl groups in the target compound may disrupt close packing, reducing crystallinity.

Biological Activity

N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological implications based on existing research findings, including anti-inflammatory properties, antifungal activity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a di-tert-butylphenyl group and a tetrazole moiety. The presence of these functional groups is significant in influencing its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory potential. For instance, research demonstrated that derivatives containing the di-tert-butylphenol structure exhibited significant reductions in pain and inflammation in various animal models. Specifically, in acute pain models (e.g., acetic acid-induced writhing), the compound showed a dose-dependent reduction in pain responses:

Dose (mg/kg)Reduction in Abdominal Writhing (%)
5018.8
10031.6
20048.3

This suggests that the compound may serve as an effective analgesic agent .

Antifungal Activity

The antifungal efficacy of tetrazole derivatives has also been investigated. Compounds similar to this compound were tested against Candida albicans. The results indicated that these compounds could disrupt fungal membranes and reduce pathogenicity significantly:

  • Mechanism : The compounds induced necrosis-like programmed cell death and mitochondrial damage in fungal cells.
  • Effectiveness : Over 50% reduction in adhesion to human epithelial cells was observed at low concentrations (0.0313 µg/mL) .

Case Study 1: In Vivo Anti-inflammatory Study

In a controlled study using mouse models, the compound was administered at varying doses to assess its anti-inflammatory effects. The results indicated a marked decrease in paw edema and inflammatory mediator levels when treated with the compound compared to controls.

Case Study 2: Antifungal Efficacy Against Candida albicans

Another study focused on the antifungal properties of related tetrazole derivatives. The results showed that these compounds significantly reduced fungal growth and altered biofilm formation, suggesting potential therapeutic applications for treating fungal infections .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in inflammation and fungal cell integrity:

  • Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
  • Fungal Cell Disruption : It appears to compromise the integrity of fungal cell membranes and disrupt mitochondrial function.

Q & A

Basic: What are the critical considerations in synthesizing N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide to ensure high yield and purity?

Methodological Answer:
The synthesis involves three key steps: (1) formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, (2) sulfanyl acetamide coupling using mercaptoacetic acid derivatives, and (3) introducing the 3,5-di-tert-butylphenyl group via nucleophilic substitution. Steric hindrance from the bulky tert-butyl groups necessitates using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity. Purification via gradient column chromatography (hexane/ethyl acetate, 7:3 to 1:1) is critical to isolate the product from byproducts like unreacted tetrazole intermediates. Yield optimization (>65%) requires strict anhydrous conditions and catalytic bases (e.g., K₂CO₃) .

Advanced: How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?

Methodological Answer:
Discrepancies often arise from variations in substituent electronic effects or assay conditions. To resolve these:

  • Comparative SAR Studies: Synthesize analogs with incremental substitutions (e.g., replacing tert-butyl with methyl groups) and test in standardized enzyme inhibition assays (e.g., COX-2 or kinase targets).
  • Structural Analysis: Use X-ray crystallography (via SHELX ) to compare binding conformations. For example, tert-butyl groups may induce steric clashes in certain protein pockets, reducing activity.
  • Computational Validation: Perform molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and stability. Cross-validate with in vitro IC₅₀ values .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify tert-butyl protons (singlet at δ 1.3 ppm) and aromatic protons from the phenyltetrazole moiety (δ 7.2–7.8 ppm). The acetamide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (expected [M+H]⁺: C₂₅H₃₁N₅O₂S requires 489.2154).
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
  • XRD (if crystallized): Resolve steric effects of tert-butyl groups using SHELX-refined structures .

Advanced: What experimental strategies can elucidate the role of the tert-butyl groups in the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (logP): Measure via shake-flask method (tert-butyl groups increase logP, enhancing membrane permeability but potentially reducing solubility).
  • In Vivo ADME: Compare plasma half-life and bioavailability with non-bulky analogs (e.g., 3,5-dimethylphenyl derivatives) in rodent models.
  • Metabolic Stability: Incubate with liver microsomes; tert-butyl groups may slow oxidative metabolism (CYP3A4), extending half-life.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to model passive diffusion .

Advanced: How should researchers design crystallization experiments for this compound given potential challenges from bulky substituents?

Methodological Answer:

  • Solvent Screening: Use high-polarity solvents (DMSO, DMF) or mixed systems (e.g., ethanol/water) to improve solubility. Employ vapor diffusion (hanging drop) for slow crystallization.
  • Co-Crystallization: Add protein targets (e.g., kinases) to stabilize ligand conformations. For apo-crystals, use seeding techniques with analogous structures (e.g., triazole-containing crystals ).
  • Cryoprotection: Tert-butyl groups may destabilize crystals at low temperatures; use glycerol or ethylene glycol as cryoprotectants during XRD data collection .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:
Store in amber vials under inert gas (Ar/N₂) at –20°C. The tetrazole ring is sensitive to UV light and moisture, which can trigger decomposition (evidenced by HPLC purity drops >5% over 6 months). For long-term stability, lyophilize and store as a solid with desiccants (silica gel) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to calculate LUMO energies, identifying electrophilic sites (e.g., sulfanyl sulfur).
  • Reactivity Mapping: Use Fukui indices to predict susceptibility to nucleophilic attack. The acetamide carbonyl and tetrazole N-atoms are potential hotspots.
  • Kinetic Studies: Simulate transition states for SN2 reactions (tert-butyl groups may slow kinetics due to steric hindrance) .

Basic: What analytical protocols are used to assess purity during synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological assays.
  • TLC: Monitor reaction progress (silica gel 60 F₂₅₄; hexane/ethyl acetate 1:1, Rf ~0.4).
  • Elemental Analysis: Validate C, H, N, S content (±0.4% theoretical) .

Advanced: What strategies mitigate aggregation issues in biological assays caused by the compound’s hydrophobicity?

Methodological Answer:

  • Solubilization: Use co-solvents (≤1% DMSO) or surfactants (e.g., 0.01% Tween-80) in buffer.
  • Dynamic Light Scattering (DLS): Confirm aggregate size (<100 nm). If aggregates form, redesign derivatives with polar groups (e.g., hydroxyl) on the phenyl ring.
  • Surface Plasmon Resonance (SPR): Validate target binding without nonspecific aggregation .

Advanced: How can in silico toxicity profiling guide the compound’s development for preclinical studies?

Methodological Answer:

  • ADMET Prediction (SwissADME/Protox): Screen for hepatotoxicity (CYP inhibition), cardiotoxicity (hERG binding), and mutagenicity (Ames test models).
  • Metabolite Prediction (Meteor Nexus): Simulate Phase I/II metabolites; tert-butyl groups may yield stable tert-butanol derivatives.
  • Dose Optimization: Use NOAEL (no-observed-adverse-effect-level) predictions from analogous compounds to design rodent dosing regimens .

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